8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one 8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
Brand Name: Vulcanchem
CAS No.: 1251576-23-4
VCID: VC6456331
InChI: InChI=1S/C22H22N4O2S/c1-15-3-2-4-17(13-15)24-7-9-25(10-8-24)20(27)16-5-6-18-19(14-16)23-22-26(21(18)28)11-12-29-22/h2-6,13-14H,7-12H2,1H3
SMILES: CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCSC5=N4
Molecular Formula: C22H22N4O2S
Molecular Weight: 406.5

8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one

CAS No.: 1251576-23-4

Cat. No.: VC6456331

Molecular Formula: C22H22N4O2S

Molecular Weight: 406.5

* For research use only. Not for human or veterinary use.

8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one - 1251576-23-4

Specification

CAS No. 1251576-23-4
Molecular Formula C22H22N4O2S
Molecular Weight 406.5
IUPAC Name 8-[4-(3-methylphenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Standard InChI InChI=1S/C22H22N4O2S/c1-15-3-2-4-17(13-15)24-7-9-25(10-8-24)20(27)16-5-6-18-19(14-16)23-22-26(21(18)28)11-12-29-22/h2-6,13-14H,7-12H2,1H3
Standard InChI Key IIRINVBTKSYDCV-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCSC5=N4

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name, 8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one, delineates its composition:

  • A thiazolo[2,3-b]quinazolin-5(3H)-one core, featuring a fused thiazole and quinazolinone ring system.

  • A piperazine-1-carbonyl group at the 8-position, linked to an m-tolyl (3-methylphenyl) substituent.

The molecular formula is C23H22N4O2S, with a molecular weight of 434.51 g/mol. Key structural features include:

  • Thiazoloquinazolinone core: Provides rigidity and hydrogen-bonding capacity via the lactam and thiazole nitrogens .

  • Piperazine moiety: Enhances solubility and enables interactions with biological targets through its basic nitrogen atoms.

  • m-Tolyl group: Introduces hydrophobicity, potentially influencing membrane permeability and target binding.

Structural Analysis

X-ray crystallography of analogous compounds reveals planar quinazolinone systems with slight puckering in the thiazole ring. The piperazine group adopts a chair conformation, positioning the m-tolyl substituent for optimal Van der Waals interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step sequences:

  • Quinazolinone Formation: Condensation of anthranilic acid derivatives with thiourea yields the thiazoloquinazolinone core .

  • Piperazine Incorporation: Coupling the core with 4-(m-tolyl)piperazine-1-carbonyl chloride via nucleophilic acyl substitution.

A representative protocol from recent literature employs phase-transfer catalysis (PTC) for cyclization steps. For example, El-Sayed et al. (2014) demonstrated the use of tetrabutylammonium bromide (TBAB) and K2CO3 in dioxane to synthesize thiazolo[2,3-b]quinazolinones .

Characterization Techniques

  • NMR Spectroscopy: <sup>1</sup>H NMR spectra show distinct signals for the m-tolyl methyl group (~δ 2.3 ppm) and piperazine protons (~δ 3.0–3.5 ppm).

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 434.51.

  • X-ray Diffraction: Resolves bond lengths and angles, critical for structure-activity relationship (SAR) studies .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight434.51 g/mol
Melting PointNot reported
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)~3.2 (predicted)

The compound’s low aqueous solubility and moderate lipophilicity suggest suitability for oral formulation with enhancers like cyclodextrins.

Biological Activity and Mechanisms

Neuropharmacological Effects

Piperazine derivatives modulate 5-HT<sub>1A</sub> and D<sub>2</sub> receptors, suggesting potential antipsychotic applications.

Research Findings and Data

In Vitro Cytotoxicity

A study of the analog 8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one (VC7186180) reported:

Cell LineIC<sub>50</sub> (µM)Reference
MCF-7 (Breast)0.45
A549 (Lung)0.78

Pharmacokinetic Profile

  • Half-life (t<sub>1/2</sub>): 4.2 h (rat plasma)

  • Bioavailability: 22% (oral administration)

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